![molecular formula C22H27N7O3 B2771128 1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide CAS No. 1797901-31-5](/img/structure/B2771128.png)
1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Overview
Description
The compound “1,3-dimethyl-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide” is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known for their optical applications due to their tunable photophysical properties . They are strategic compounds for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .
Synthesis Analysis
Pyrazolo[1,5-a]pyrimidines are synthesized using a simpler and greener synthetic methodology . The synthesis involves a two-step sequence starting from the appropriate methyl ketone . The overall yield of the synthesized compounds is between 67% and 93% .Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds . The dipole moment changes in these compounds were calculated to be between 10.3 and 19.0 D .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines are influenced by their molecular structure . They have tunable photophysical properties, going from ε = 3320 M −1 cm −1 and ϕF = 0.01 to ε = 20 593 M −1 cm −1 and ϕF = 0.97 . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Scientific Research Applications
- Their tunable photophysical properties, such as absorption and emission behaviors, make them valuable for studying intracellular processes and bioimaging .
- PP derivatives could be explored for their anticancer activity against various cancer cell lines, given their structural similarity to pyrazolo[3,4-d]pyrimidines .
Fluorescent Probes and Imaging Agents
Anticancer Agents
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Mechanism of Action
The mechanism of action of pyrazolo[1,5-a]pyrimidines is based on their optical properties . They are used as fluorescent molecules for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials . Their absorption/emission intensities are influenced by the presence of EDGs and EWGs at position 7 on the fused ring .
properties
IUPAC Name |
1,3-dimethyl-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-2,4-dioxo-7-propylpyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N7O3/c1-5-9-28-17(11-16-20(28)26(3)22(32)27(4)21(16)31)19(30)23-8-6-7-15-12-24-18-10-14(2)25-29(18)13-15/h10-13H,5-9H2,1-4H3,(H,23,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHAKIPLFOIVUFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCC3=CN4C(=CC(=N4)C)N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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